molecular formula C8H10OS B13606893 3-(2-Mercaptoethyl)phenol

3-(2-Mercaptoethyl)phenol

Cat. No.: B13606893
M. Wt: 154.23 g/mol
InChI Key: QVYWJIITEWXYCS-UHFFFAOYSA-N
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Description

3-(2-sulfanylethyl)phenol is an organic compound with the molecular formula C8H10OS It consists of a phenol group substituted with a 2-sulfanylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-sulfanylethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a thiol group. The reaction typically requires a strong base and a polar aprotic solvent to facilitate the substitution process .

Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, making it an environmentally friendly option .

Industrial Production Methods

Industrial production of 3-(2-sulfanylethyl)phenol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, while the phenol moiety can participate in redox processes:

Thiol Oxidation

  • Disulfide formation :
    2HS-C2H4C6H4OHO2/Fe3+HO-C6H4C2H4S-S-C2H4C6H4OH+2H2O2 \, \text{HS-C}_2\text{H}_4-\text{C}_6\text{H}_4-\text{OH} \xrightarrow{\text{O}_2/\text{Fe}^{3+}} \text{HO-C}_6\text{H}_4-\text{C}_2\text{H}_4-\text{S-S-C}_2\text{H}_4-\text{C}_6\text{H}_4-\text{OH} + 2 \, \text{H}_2\text{O}

    • Conditions : Aerobic oxidation with Fe³⁺ catalysis .

    • Product : Symmetrical disulfide dimer.

  • Sulfonic acid formation :
    HS-C2H4C6H4OHH2O2/H+HO3S-C2H4C6H4OH\text{HS-C}_2\text{H}_4-\text{C}_6\text{H}_4-\text{OH} \xrightarrow{\text{H}_2\text{O}_2/\text{H}^+} \text{HO}_3\text{S-C}_2\text{H}_4-\text{C}_6\text{H}_4-\text{OH}

    • Conditions : Strong oxidants like hydrogen peroxide or KMnO₄ in acidic media .

Phenol Oxidation

  • Quinone formation :
    HO-C6H4C2H4SHCrO3O=C6H3C2H4SH\text{HO-C}_6\text{H}_4-\text{C}_2\text{H}_4-\text{SH} \xrightarrow{\text{CrO}_3} \text{O}=C_6\text{H}_3-\text{C}_2\text{H}_4-\text{SH}

    • Conditions : Chromic acid or air oxidation .

Electrophilic Aromatic Substitution

The phenol group directs electrophiles to ortho and para positions, while the electron-donating thiol ethyl chain modulates reactivity:

Reaction Type Reagents/Conditions Major Products Regioselectivity
Nitration HNO₃, H₂SO₄, 298 K3-(2-Mercaptoethyl)-4-nitrophenolPara to -OH
Sulfonation Oleum (H₂SO₄·SO₃), 373 K3-(2-Mercaptoethyl)-4-sulfophenolPara to -OH
Halogenation Br₂ (in H₂O or CHCl₃)3-(2-Mercaptoethyl)-4-bromophenolPara to -OH

Key Mechanistic Notes :

  • The -OH group strongly activates the ring, overriding the weaker electron-donating effect of the thiol ethyl chain .

  • Intramolecular hydrogen bonding between -OH and -SH may stabilize intermediates .

Condensation Reactions

The thiol group can act as a nucleophile or catalyst in condensation processes:

With Aldehydes/Ketones

  • Thioacetal formation :
    HS-C2H4C6H4OH+2RCHOHO-C6H4C2H4S-(CH(OR))2\text{HS-C}_2\text{H}_4-\text{C}_6\text{H}_4-\text{OH} + 2 \, \text{RCHO} \rightarrow \text{HO-C}_6\text{H}_4-\text{C}_2\text{H}_4-\text{S-(CH(OR))}_2

    • Conditions : Acid catalysis (HCl, ZnCl₂) .

With Carbonyl Compounds

  • Mannich-type reactions :
    HS-C2H4C6H4OH+R2NH+HCHOHO-C6H4C2H4S-CH2NR2\text{HS-C}_2\text{H}_4-\text{C}_6\text{H}_4-\text{OH} + \text{R}_2\text{NH} + \text{HCHO} \rightarrow \text{HO-C}_6\text{H}_4-\text{C}_2\text{H}_4-\text{S-CH}_2-\text{NR}_2

    • Conditions : Aqueous ethanol, 333 K .

Reduction Reactions

Selective reduction of functional groups is feasible:

Target Group Reagents/Conditions Product
Thiol (-SH) LiAlH₄, THF, reflux3-(2-Hydroxyethyl)phenol
Phenol (-OH) H₂, Pd/C, 423 K3-(2-Mercaptoethyl)cyclohexanol

Notes :

  • Thiol reduction requires harsh conditions due to strong S–H bond dissociation energy .

  • Phenol hydrogenation is less common but achievable under high-pressure H₂ .

Cyclization and Cross-Coupling

Intramolecular reactions are facilitated by proximity of functional groups:

  • Oxidative cyclization :
    HO-C6H4C2H4SHPIFA, CH3CNBenzo[b][1][4]oxathiin\text{HO-C}_6\text{H}_4-\text{C}_2\text{H}_4-\text{SH} \xrightarrow{\text{PIFA, CH}_3\text{CN}} \text{Benzo}[b][1][4]oxathiin

    • Conditions : Phenyliodine bis(trifluoroacetate) (PIFA) in acetonitrile .

Mechanistic Insights from Structural Analog Studies

  • Proton-coupled electron transfer (PCET) : The phenolic -OH and thiol -SH groups participate in redox cycles, stabilized by hydrogen-bonding networks .

  • Solvent effects : Low-polarity solvents (e.g., CHCl₃) favor monohalogenation, while aqueous media promote exhaustive substitution .

Scientific Research Applications

3-(2-sulfanylethyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-sulfanylethyl)phenol is unique due to the presence of both a phenol and a thiol group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

3-(2-sulfanylethyl)phenol

InChI

InChI=1S/C8H10OS/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,9-10H,4-5H2

InChI Key

QVYWJIITEWXYCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CCS

Origin of Product

United States

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